Leucinostatin H
CAS No.: 109539-58-4
Cat. No.: VC0532847
Molecular Formula: C57H103N11O12
Molecular Weight: 1134.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109539-58-4 |
|---|---|
| Molecular Formula | C57H103N11O12 |
| Molecular Weight | 1134.5 g/mol |
| IUPAC Name | N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1 |
| Standard InChI Key | BAYBYMBPRYTYMY-JNSBAATBSA-N |
| Isomeric SMILES | CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
| SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
| Canonical SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
| Appearance | Solid powder |
Introduction
Discovery and Taxonomic Origins
Leucinostatin H was first identified in 1987 during investigations into bioactive metabolites produced by Paecilomyces marquandii (now Purpureocillium lilacinum) . Initial isolation efforts revealed its peptide nature, with hydrolysis yielding predominantly leucine residues alongside unidentified amino acids . Taxonomic reclassification of the producing organism into Purpureocillium highlighted its phylogenetic proximity to entomopathogenic fungi such as Tolypocladium inflatum, which share similar secondary metabolic pathways . Comparative genomic studies of P. lilacinum isolates from Beijing (PLBJ-1) and Fujian (PLFJ-1) demonstrated high synteny, reinforcing the conservation of leucinostatin biosynthetic genes across geographically distinct strains .
Chemical Structure and Physicochemical Properties
Leucinostatin H () features a 4-methylhex-2-enoyl group linked to a peptide backbone containing nine amino acid residues and a terminal dimethylamino group (Table 1) . X-ray crystallography of a hydrophobic derivative (ZHAWOC6027) revealed a distorted α-helical conformation with flexible termini, a structural motif critical for membrane interaction . The compound’s amphipathic nature, derived from alternating hydrophobic (leucine, isoleucine) and hydrophilic (proline, hydroxylated residues) regions, facilitates pore formation in lipid bilayers .
Table 1: Physicochemical Properties of Leucinostatin H
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 1134.5 g/mol | |
| Melting point | Decomposes at 131–136°C | |
| Optical rotation | (MeOH) | |
| Solubility | Insoluble in aqueous buffers | |
| UV absorption | Inflection at 220 nm |
Biosynthesis and Genetic Regulation
The leucinostatin biosynthetic gene cluster (lcs) in P. lilacinum comprises a nonribosomal peptide synthetase (NRPS, lcsA), two polyketide synthases (lcsB, lcsC), and regulatory elements (lcsF) . Key steps include:
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Polyketide Synthesis: lcsB and lcsC produce 4-methylhex-2-enoic acid, the lipid moiety linked to the peptide core .
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Peptide Assembly: The 10-module NRPS lcsA incorporates leucine, proline, and nonproteinogenic amino acids via thioesterification and epimerization .
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Terminal Methylation: The N-methyltransferase lcsG iteratively methylates the C-terminal amine, enhancing lipophilicity and bioactivity .
Overexpression of the transcription factor lcsF upregulates cluster genes by 3- to 10-fold, boosting leucinostatin titers by 50% . Disruption of lcsA abolishes production, confirming its indispensability .
Biological Activities and Mechanisms
Antimicrobial Effects
Leucinostatin H exhibits potent activity against Gram-positive bacteria (MIC: 10–100 µg/mL for Bacillus subtilis, Staphylococcus aureus) and protozoa (Trypanosoma brucei IC: <1 nM) . Its ionophoric properties disrupt mitochondrial membranes, uncoupling oxidative phosphorylation and depleting ATP . Comparative studies with leucinostatin A revealed that hydroxyleucine at position 7 is essential for ATP synthase inhibition, a target absent in related derivatives like lefleuganan .
Antifungal and Anticancer Properties
Against phytopathogens (Phytophthora infestans, P. capsici), Leucinostatin H inhibits mycelial growth at 5–10 µg/mL, suggesting agrochemical applications . Cytotoxicity assays demonstrate IC values of 0.95–1.6 µg/mL for HeLa and P388 cells, mediated by pore formation and calcium influx .
Table 2: Biological Activities of Leucinostatin H
Structural Modifications and Synthetic Derivatives
Host lattice display technology enabled the first X-ray structure of a Leucinostatin H derivative (ZHAWOC6027), revealing conformational flexibility critical for bioactivity . Modifications at positions 7 (hydroxyleucine → leucine) and 8 (AHMOD → ethylcyclohexyl) reduce ATP synthase binding but retain antiprotozoal efficacy, highlighting divergent structure-activity relationships . N-methylation by LcsG enhances antifungal potency against Cryptococcus neoformans by improving membrane penetration .
Challenges and Therapeutic Limitations
Despite its broad bioactivity, Leucinostatin H’s clinical application is limited by:
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Cytotoxicity: LD in mice (1.6 mg/kg) and HeLa cell toxicity (IC: 0.95 µg/mL) necessitate targeted delivery systems .
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Solubility Issues: Insolubility in aqueous media complicates formulation, though host lattice-DARPin complexes offer crystallization solutions .
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Biosynthetic Complexity: Low titers in wild-type strains (≤50 mg/L) require metabolic engineering or heterologous expression .
Future Directions
Advances in synthetic biology (e.g., lcsF overexpression) and structural biology (host lattice displays) may overcome current limitations . Hybrid derivatives combining leucinostatin’s lipid moiety with synthetic peptides show promise in reducing off-target effects . Furthermore, genome mining in understudied Purpureocillium species could yield novel analogs with improved therapeutic indices .
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